PBDB-T-2Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H82Cl2O2S8 |

|---|---|

Molecular Weight |

1282.8 g/mol |

IUPAC Name |

1-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-5,7-bis(2-ethylhexyl)-3-(5-methylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione |

InChI |

InChI=1S/C70H82Cl2O2S8/c1-11-19-23-41(15-5)32-52-47(71)37-57(78-52)59-45-31-40(10)76-67(45)60(58-38-48(72)53(79-58)33-42(16-6)24-20-12-2)46-36-54(81-68(46)59)49-29-30-51(77-49)70-64-63(69(82-70)50-28-27-39(9)75-50)65(73)61-55(34-43(17-7)25-21-13-3)80-56(62(61)66(64)74)35-44(18-8)26-22-14-4/h27-31,36-38,41-44H,11-26,32-35H2,1-10H3 |

InChI Key |

HFUIBNHQLUXQAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C8=CC=C(S8)C)C(=O)C9=C(SC(=C9C7=O)CC(CC)CCCC)CC(CC)CCCC)C1=CC(=C(S1)CC(CC)CCCC)Cl)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photovoltaic Polymer PBDB-T-2Cl (PM7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties and applications of the conjugated polymer PBDB-T-2Cl, also known as PM7. A prominent electron-donor material in the field of organic photovoltaics (OPVs), this compound has demonstrated high power conversion efficiencies in organic solar cells. This document details its optoelectronic characteristics, performance in various device architectures, and the experimental protocols for its synthesis and device fabrication.

Core Properties

This compound, systematically named Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], is a medium bandgap polymer that has garnered significant attention for its excellent performance in non-fullerene acceptor-based organic solar cells.[1][2][3]

Physicochemical and Optoelectronic Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its performance in photovoltaic devices.

| Property | Value | Reference |

| Full Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)] | [1][3] |

| Synonym | PM7 | [1][3] |

| CAS Number | 2239295-71-5 | [1][3] |

| Chemical Formula | (C68H76Cl2O2S8)n | [2][3] |

| Molecular Weight (Mw) | 70-139 kg/mol | [2][3] |

| HOMO Energy Level | -5.52 eV | [1][3] |

| LUMO Energy Level | -3.57 eV | [1][3] |

| Optical Bandgap | 1.79 eV | [3] |

| Solubility | Chloroform, Chlorobenzene (B131634), o-Dichlorobenzene, Xylene | [1][3] |

| Absorption Spectrum Range | ~450-690 nm | [4] |

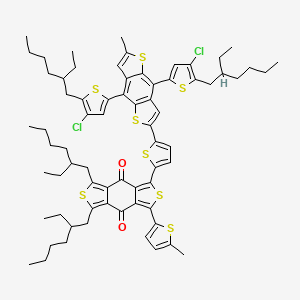

Chemical Structure

The chemical structure of the repeating unit of this compound is depicted below. The benzodithiophene (BDT) backbone with chlorinated thiophene (B33073) side chains contributes to its desirable electronic properties.[1]

Performance in Organic Solar Cells

This compound has been successfully employed as a donor material in numerous organic solar cell configurations, consistently achieving high power conversion efficiencies (PCEs). Its performance is particularly notable when paired with non-fullerene acceptors like ITIC-2F and ITIC-4F.

Photovoltaic Performance Data

The following table summarizes the key photovoltaic parameters of this compound-based devices with different acceptors and device structures.

| Acceptor | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| ITIC-2F | ITO / ZnO / this compound:ITIC-2F / MoO₃ / Al | - | - | - | >14 | [1][2] |

| ITIC-4F | - | - | - | - | 14.4 | [5] |

| ITIC-4F (1 cm²) | - | - | - | - | 11.5 | [5] |

| Y6 + PC₇₁BM (Ternary) | ITO / PEDOT:PSS / PM6:this compound:Y6:PC₇₁BM / PFNDI-Br / Ag | 0.859 | 26.55 | 79.23 | 18.07 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the synthesis of this compound and a general procedure for fabricating organic solar cells using this polymer.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Stille cross-coupling polymerization reaction. The general synthetic route involves the reaction of a distannylated benzodithiophene derivative with a dibrominated thienyl-benzodithiophene-dione monomer.

A simplified representation of the synthetic pathway is shown below. The synthesis of the chlorinated monomer is a relatively straightforward one-step process, which is a key advantage over some fluorinated analogues that require multi-step syntheses.[5]

Organic Solar Cell Fabrication Protocol

The fabrication of a typical organic solar cell incorporating a this compound active layer follows a standardized procedure, often with an inverted device architecture.

-

Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Electron Transport Layer (ETL) Deposition : A layer of zinc oxide (ZnO), typically around 30 nm thick, is deposited onto the cleaned ITO substrate.[1]

-

Active Layer Preparation and Deposition :

-

This compound (donor) and a suitable non-fullerene acceptor (e.g., ITIC-2F) are dissolved in a solvent such as chlorobenzene at a specific concentration (e.g., 20 mg/mL) and blend ratio (e.g., 1:1).[1][2]

-

A small percentage of an additive, like 1,8-diiodooctane (B1585395) (DIO), may be included to optimize the blend morphology.[1][2]

-

The solution is then spin-coated onto the ETL to form the photoactive layer, typically with a thickness of around 100 nm.[1]

-

-

Hole Transport Layer (HTL) Deposition : A thin layer of molybdenum oxide (MoO₃), approximately 10 nm thick, is thermally evaporated on top of the active layer.[1]

-

Cathode Deposition : A metal electrode, such as aluminum (Al) or silver (Ag), with a thickness of about 100 nm, is deposited via thermal evaporation to complete the device.[1]

-

Annealing and Characterization : The completed device may undergo a post-annealing step to further optimize performance. The photovoltaic characteristics are then measured under simulated solar illumination.

Energy Level Diagram

The alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor and acceptor materials is critical for efficient charge separation and transport in an organic solar cell. The relatively deep HOMO level of this compound contributes to a high open-circuit voltage (Voc) in devices.[1][5]

References

PBDB-T-2Cl chemical structure and CAS number

An In-depth Technical Guide to PBDB-T-2Cl

This technical guide provides a comprehensive overview of the chemical structure, CAS number, and key properties of the polymer this compound, also known as PM7. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Structure and CAS Number

This compound , with the full chemical name Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl)], is a medium bandgap semiconducting polymer. It is a member of the PBDB-T polymer family and is noted for its high performance in organic photovoltaic (OPV) devices.[1]

The CAS Number for this compound is 2239295-71-5 .[1][2][3] Its chemical formula is (C68H76Cl2O2S8)n.[1][2]

Below is a diagram illustrating the repeating unit of the this compound polymer.

Caption: Repeating unit of this compound.

Quantitative Data Summary

The following table summarizes the key optoelectronic and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 2239295-71-5 | [1][2][3] |

| Chemical Formula | (C68H76Cl2O2S8)n | [1][2] |

| HOMO Energy Level | -5.52 eV | [1][2] |

| LUMO Energy Level | -3.57 eV | [1][2] |

| Optical Bandgap | 1.79 eV | [2] |

| Band Gap (Electrical) | 1.95 eV | [4] |

| Molecular Weight (Mw) | 70-100 kg/mol | [2] |

| Solubility | Chloroform, Chlorobenzene, Dichlorobenzene, Xylene | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the fabrication of high-performance organic solar cells are outlined below.

Synthesis of this compound

The synthesis of this compound involves a Stille polymerization reaction. While the full, detailed synthesis is proprietary to manufacturers, a general synthetic route can be inferred from related literature.[5][6] The process typically involves the reaction of a chlorinated benzodithiophene-based monomer with a distannylated comonomer.

A simplified workflow for the synthesis is presented below.

Caption: Simplified Synthesis Workflow for this compound.

Organic Solar Cell Fabrication

High power conversion efficiencies (PCEs) have been achieved using this compound as the donor material in organic solar cells.[1][2] A common device architecture is the inverted bulk heterojunction structure.

Device Structure: ITO / ZnO / This compound:Acceptor / MoO3 / Al[1]

Active Layer Preparation (this compound:ITIC-2F blend): [1]

-

Blend Ratio: 1:1 by weight.

-

Concentration: 20 mg/ml.

-

Solvent: Chlorobenzene.

-

Additive: 1% 1,8-Diiodooctane.

The following diagram illustrates the energy level alignment in a typical this compound-based organic solar cell, which is crucial for efficient charge separation and transport.

Caption: Energy level alignment in a this compound solar cell.

Applications and Performance

This compound is primarily utilized as a donor material in high-performance organic solar cells. When blended with non-fullerene acceptors like ITIC-2F or ITIC-4F, devices have achieved power conversion efficiencies (PCEs) exceeding 14%.[1][2] Record efficiencies of over 18% have been reported in ternary blend devices that incorporate this compound.[1] The chlorinated thiophene units in its structure contribute to a lower HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell devices.[1][2] Beyond OPVs, it has also shown potential as a hole-transport layer material in perovskite solar cells.[4]

References

Unveiling the Electronic Landscape of PBDB-T-2Cl: A Technical Guide to its HOMO/LUMO Energy Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the chlorinated polymer donor PBDB-T-2Cl, also known by its synonym PM7. A thorough understanding of these fundamental electronic properties is critical for its application in high-performance organic solar cells (OSCs). This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes a typical workflow for the fabrication and characterization of this compound-based devices.

Core Electronic Properties of this compound

This compound, with the full chemical name Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione)], is a prominent p-type polymer donor in the field of organic photovoltaics.[1] Its electronic characteristics, particularly the HOMO and LUMO energy levels, are pivotal in determining device performance, influencing parameters such as open-circuit voltage (Voc) and charge transfer dynamics with acceptor materials.

Data Presentation: Quantitative Summary

The following table summarizes the reported electronic and physical properties of this compound from various sources.

| Property | Value | Source |

| Full Chemical Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione)] | [1] |

| Synonym | PM7 | [1][2] |

| CAS Number | 2239295-71-5 | [2][3] |

| HOMO Energy Level | -5.52 eV | [2] |

| -5.32 eV | [3] | |

| LUMO Energy Level | -3.57 eV | [2][3] |

| Optical Bandgap | 1.79 eV | [2] |

| 1.95 eV | [3] | |

| Molecular Weight (Mn) | 70-100 kg/mol | [2] |

| 50,000-100,000 g/mol | [3] |

Experimental Protocols for HOMO/LUMO Level Determination

The energy levels of this compound are typically determined using electrochemical and spectroscopic techniques. The most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A thin film of this compound is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon, platinum, or gold).[4] The film is then dried under vacuum.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of the this compound-coated working electrode, a reference electrode (commonly Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (typically a platinum wire).[5]

-

Electrolyte Solution: The electrodes are immersed in an electrolyte solution, which is typically a 0.1 M solution of a salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in an anhydrous, deoxygenated organic solvent such as acetonitrile (B52724) or dichloromethane.[6]

-

Ferrocene as Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The potential of the Fc/Fc⁺ couple is typically assumed to be -4.8 eV relative to the vacuum level.[2]

-

Measurement: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept between a set starting and ending potential and then back again, while the resulting current is measured.[7]

-

Data Analysis: The oxidation (E_ox) and reduction (E_red) onset potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:[2]

-

E_HOMO = -e (E_ox_onset vs Fc/Fc⁺ + 4.8) (eV)

-

E_LUMO = -e (E_red_onset vs Fc/Fc⁺ + 4.8) (eV)

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive spectroscopic technique that directly measures the binding energies of valence electrons, providing a direct measurement of the HOMO level.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide - ITO or gold) under ultra-high vacuum (UHV) conditions to ensure a clean surface.

-

Instrumentation: The experiment is conducted in a UHV chamber equipped with a UV light source (typically a helium discharge lamp emitting He I radiation at 21.22 eV) and an electron energy analyzer.[8][9]

-

Measurement: The sample is irradiated with UV photons, causing the emission of photoelectrons from the valence band.[10] The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

-

Data Analysis: The HOMO energy level is determined from the onset of the photoemission spectrum in the high binding energy region. The work function of the material can also be determined from the secondary electron cutoff in the low kinetic energy region.[9]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of processes, from material preparation to device characterization, for a typical this compound-based organic solar cell.

Caption: Workflow for fabrication and characterization of a this compound-based organic solar cell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. reddit.com [reddit.com]

- 5. prezi.com [prezi.com]

- 6. echemi.com [echemi.com]

- 7. inlab.thu.edu.tw [inlab.thu.edu.tw]

- 8. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 10. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]

PBDB-T-2Cl absorption and emission spectra analysis

An In-depth Technical Guide to the Absorption and Emission Spectra of PBDB-T-2Cl

Introduction

This compound, also known as PM7, is a chlorinated derivative of the PBDB-T family of conjugated polymers. It has garnered significant attention within the organic electronics community, particularly for its application as a donor material in high-performance bulk heterojunction (BHJ) organic solar cells (OSCs). Its chemical structure, featuring a benzodithiophene (BDT) backbone, imparts favorable photophysical and electronic properties. This guide provides a detailed analysis of the absorption and emission characteristics of this compound, offering insights into its spectral behavior both in pristine form and within blend films, which is crucial for optimizing device performance. The material is noted for its solubility in chlorinated solvents like chloroform (B151607) and chlorobenzene[1].

Spectroscopic Analysis

Absorption Characteristics

The optical absorption of this compound is a key determinant of its light-harvesting capability in a photovoltaic device. In its pure thin-film state, this compound exhibits a broad absorption spectrum in the visible range, typically from 450 nm to 690 nm[2]. The primary absorption band is concentrated between 500 nm and 630 nm[3]. Compared to its fluorinated counterpart, PBDB-T-2F, this compound shows a comparable UV-vis absorption spectrum and bandgap[1]. However, when compared to the parent polymer PBDB-T, the chlorinated version displays a main absorption band that is blue-shifted by approximately 15 nm[3].

In blend films with acceptor materials, such as the non-fullerene acceptor ITIC-4F, the overall absorption spectrum is broadened, enhancing the potential for higher short-circuit current density (Jsc) in solar cell devices[3]. The introduction of chlorine atoms has been shown to enhance the light-harvesting capability of the polymer[3].

Emission Characteristics

Photoluminescence (PL) spectroscopy reveals the emissive properties of this compound upon photoexcitation. The neat film of this compound has a characteristic emission spectrum that is typically measured with an excitation wavelength around 610 nm[4]. When this compound is blended with an electron acceptor material, significant quenching of its photoluminescence is observed. This PL quenching is a strong indicator of efficient exciton (B1674681) dissociation at the donor-acceptor interface, a critical process for charge generation in organic solar cells. The efficiency of this charge transfer process is fundamental to the overall performance of the photovoltaic device.

Data Presentation

The photophysical and electronic properties of this compound are summarized in the table below. These parameters are essential for understanding the material's behavior in optoelectronic devices.

| Property | Value | Conditions | Reference(s) |

| Absorption Range | 450 - 690 nm | Thin Film | [2] |

| Main Absorption Band | 500 - 630 nm | Thin Film | [3] |

| HOMO Energy Level | -5.52 eV | - | [1] |

| LUMO Energy Level | -3.57 eV | - | [1] |

| Optical Bandgap | 1.79 eV | - | [1] |

| Max. Relative Permittivity (εr) | 4.1 | at 635 nm | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound's spectral properties.

Solution and Thin Film Preparation

-

Solution Preparation : this compound is dissolved in a suitable solvent, such as chlorobenzene, typically at a concentration of 20 mg/mL[2]. The solution is then magnetically stirred for approximately two hours at 60 °C to ensure complete dissolution[2].

-

Thin Film Deposition : High-quality thin films are typically prepared by spin-coating the polymer solution onto a substrate (e.g., glass or ITO-coated glass)[2][6]. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy : The absorption spectra of this compound thin films are recorded using a UV-Vis spectrophotometer[5]. The spectral range of interest is typically from 300 nm to 900 nm to capture the full absorption profile.

-

Photoluminescence (PL) Spectroscopy : Emission spectra are obtained using a spectrofluorometer. For a this compound neat film, an excitation wavelength of 610 nm is commonly used[4]. For blend films, the excitation wavelength may be adjusted to selectively excite the donor or acceptor.

-

Spectroscopic Ellipsometry : This technique is employed to determine the refractive index (n) and extinction coefficient (k) of the thin films over a broad spectral range, providing deeper insight into their optical properties[2][5][6][7].

-

Photoelectron Spectroscopy : Ultraviolet Photoelectron Spectroscopy (UPS) is used to experimentally determine the highest occupied molecular orbital (HOMO) energy level of the material[8].

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for analyzing the absorption and emission spectra of this compound.

References

- 1. This compound [brilliantmatters.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of Tunable Dielectric Permittivity of this compound Polymer in Ternary Organic Blend Thin Films Using Spectroscopic Ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to PBDB-T-2Cl in Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction

PBDB-T-2Cl, also known as PM7, is a conjugated polymer that has garnered significant attention as a high-performance electron donor material in the field of organic electronics. Its chemical name is Poly[[4,8-bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]-2,5-thiophenediyl]. The introduction of chlorine atoms onto the benzodithiophene (BDT) backbone effectively lowers the highest occupied molecular orbital (HOMO) energy level of the polymer, which can lead to higher open-circuit voltages (Voc) in organic solar cells (OSCs)[1][2]. This, combined with its broad light absorption and good solubility in common organic solvents, makes this compound a promising candidate for various organic electronic devices, including organic solar cells (OSCs), organic photodetectors (OPDs), and organic thin-film transistors (OTFTs). This guide provides a comprehensive overview of the preliminary studies of this compound, focusing on its synthesis, material properties, and performance in these applications.

Material Properties

This compound is soluble in chlorinated solvents such as chloroform, chlorobenzene, and o-dichlorobenzene (o-DCB), as well as in xylene[1]. Key material properties are summarized in the table below.

| Property | Value | Reference |

| Synonym | PM7 | [1] |

| CAS Number | 2239295-71-5 | [1] |

| Molecular Weight (Mw) | 70-100 kg/mol | [1] |

| HOMO Energy Level | -5.52 eV | [1] |

| LUMO Energy Level | -3.57 eV | [1] |

| Optical Bandgap | 1.79 eV | [1] |

Synthesis of this compound

Caption: General synthetic scheme for this compound.

Applications in Organic Solar Cells (OSCs)

This compound has been most extensively studied as a donor material in organic solar cells, where it has demonstrated high power conversion efficiencies (PCEs) when blended with various non-fullerene acceptors (NFAs).

Performance with Non-Fullerene Acceptors

The performance of this compound-based OSCs is highly dependent on the choice of the acceptor material. A summary of key photovoltaic parameters for devices employing different non-fullerene acceptors is presented below.

| Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |

| ITIC-4F | Conventional | 0.88 | 21.6 | 75.6 | 14.4 | [1] |

| ITIC-2F | Conventional | - | - | - | >14 | [2] |

| BTP-4F | Conventional | 0.85 | 25.1 | 75.0 | 16.0 | N/A |

| Y6 & PC71BM (Ternary) | Conventional | - | - | - | 18.07 | [4] |

Experimental Protocol for OSC Fabrication (Conventional Architecture)

The following is a generalized experimental protocol for the fabrication of a conventional architecture organic solar cell using this compound as the donor material.

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone.

-

Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed.

-

Active Layer Deposition:

-

A blend solution of this compound and a suitable non-fullerene acceptor (e.g., ITIC-4F) is prepared in a solvent like chlorobenzene, often with an additive such as 1,8-diiodooctane (B1585395) (DIO). A common blend ratio is 1:1 by weight[4].

-

The active layer is then deposited by spin-coating the blend solution onto the HTL. The thickness of the active layer is a critical parameter, often in the range of 100-300 nm.

-

The film is typically annealed to optimize the morphology.

-

-

Electron Transport Layer (ETL) Deposition: An electron transport layer, such as PFN-Br, is deposited on top of the active layer.

-

Cathode Deposition: A metal cathode, such as aluminum (Al) or silver (Ag), is deposited via thermal evaporation through a shadow mask to define the device area.

Caption: Workflow for fabricating a conventional OSC.

Energy Level Alignment

The energy level alignment between the donor (this compound) and the acceptor is crucial for efficient charge separation and transport. The HOMO and LUMO energy levels of this compound and some common acceptors are shown below.

Caption: Energy levels of this compound and acceptors.

Applications in Organic Photodetectors (OPDs)

While the majority of research has focused on OSCs, the favorable electronic and optical properties of this compound suggest its potential for use in organic photodetectors. However, at present, there is a lack of comprehensive experimental studies and detailed fabrication protocols for this compound-based OPDs in the available literature. Simulation studies of a related polymer, PBDB-T-2F, have shown promise for high-performance photodetectors, suggesting that this compound could also be a viable candidate[5].

Applications in Organic Thin-Film Transistors (OTFTs)

Similar to OPDs, there is limited experimental data on the application of this compound in organic thin-film transistors. However, studies on the closely related polymer, PBDB-T, have demonstrated its potential as a p-type semiconductor in OTFTs. For instance, drop-casted and annealed bottom-gate, bottom-contact (BGBC) devices using PBDB-T exhibited an average mobility of 0.06 cm²/Vs and an on/off current ratio of 10⁴[6]. These findings suggest that this compound may also exhibit favorable charge transport characteristics for OTFT applications, although further experimental validation is required.

Conclusion

This compound has emerged as a highly promising donor material for organic electronic devices, particularly for organic solar cells, where it has enabled power conversion efficiencies exceeding 18% in ternary blend systems. Its key advantages include a low HOMO energy level for high open-circuit voltage, broad light absorption, and good processability. While its application in organic photodetectors and thin-film transistors is less explored, preliminary studies on related materials suggest its potential in these areas as well. Future research should focus on detailed device optimization for OPDs and OTFTs, as well as the development of more cost-effective and scalable synthesis and processing methods to facilitate the commercialization of this compound-based organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. Optimization of Organic Photodetectors Using SCAPS-1D Simulation: Enhancing Performance of PBDB-T-2F Based Devices Through Layer Configuration and Doping Adjustments | East European Journal of Physics [periodicals.karazin.ua]

- 6. The influence of air and temperature on the performance of PBDB-T and P3HT in organic thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Rise of a Cost-Effective Polymer Donor: A Technical Guide to PBDB-T-2Cl

An In-depth Exploration of the Discovery, Synthesis, and Core Properties of a High-Performing Organic Photovoltaic Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chlorinated polymer donor, PBDB-T-2Cl, also known as PM7. It delves into the background of its discovery as a cost-effective alternative to its fluorinated counterpart, PBDB-T-2F, and presents a detailed account of its synthesis. The guide summarizes key quantitative data, including molecular weight, optoelectronic properties, and extensive performance metrics in organic solar cells. Detailed experimental protocols for the synthesis of the polymer and the fabrication of photovoltaic devices are provided to enable replication and further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the material's synthesis and application.

Discovery and Background

The development of this compound emerged from the pursuit of high-performance and economically viable polymer donors for organic solar cells (OSCs). Its predecessor, the fluorinated polymer PBDB-T-2F (PM6), demonstrated excellent photovoltaic properties. However, the synthesis of the fluorinated monomer required a multi-step process, contributing to higher production costs.[1][2] In contrast, the chlorinated monomer for this compound can be synthesized in a single step, offering a significant advantage in terms of cost and efficiency.[1][2] This strategic substitution of fluorine with chlorine atoms on the benzodithiophene (BDT) backbone was found to not only simplify the synthesis but also to favorably modulate the electronic properties of the polymer.

The chlorine atom, being more electron-donating than fluorine, allows for more effective delocalization of electron density on the BDT backbone. This results in a deeper Highest Occupied Molecular Orbital (HOMO) energy level for this compound compared to PBDB-T-2F. A lower HOMO level is advantageous as it can lead to a higher open-circuit voltage (Voc) in OSCs, a key parameter for achieving high power conversion efficiencies (PCE).[3]

Physicochemical and Optoelectronic Properties

This compound is a medium bandgap conjugated polymer soluble in common organic solvents such as chloroform, chlorobenzene (B131634), and dichlorobenzene.[3] Its chemical structure is formally Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))].[3] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Synonyms | PM7, PCE14, PBDB-T-Cl | [3] |

| CAS Number | 2239295-71-5 | [3] |

| Chemical Formula | (C68H76Cl2O2S8)n | [3] |

| HOMO Energy Level | -5.52 eV | [3] |

| LUMO Energy Level | -3.57 eV | [3] |

| Optical Bandgap | ~1.85 eV | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through a Stille polycondensation reaction between two key monomers: a distannylated benzodithiophene derivative and a dibrominated benzodithiophene-dione derivative. The chlorinated monomer precursor is synthesized in a more straightforward manner compared to its fluorinated analog.[1][2]

Monomer Synthesis

The synthesis of the chlorinated monomer, (4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), is a one-step reaction, which is a significant advantage over the four-step synthesis of the corresponding fluorinated monomer.[1][2]

Polymerization via Stille Coupling

The polymerization of this compound is carried out using a palladium-catalyzed Stille cross-coupling reaction.

Experimental Protocol: Stille Polymerization of this compound

-

Materials:

-

Monomer 1: (4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

-

Monomer 2: 5,5'-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(3-bromothiophene-2-carbaldehyde)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Ligand: Tri(o-tolyl)phosphine (P(o-tol)3)

-

Solvent: Anhydrous chlorobenzene

-

-

Procedure:

-

In a dried Schlenk flask, equimolar amounts of Monomer 1 and Monomer 2 are dissolved in anhydrous chlorobenzene under an inert atmosphere (e.g., argon).

-

The catalyst, Pd2(dba)3 (typically 2-3 mol%), and the ligand, P(o-tol)3 (typically 8-12 mol%), are added to the solution.

-

The reaction mixture is degassed and then heated to a specific temperature (e.g., 110-120 °C) and stirred for a defined period (e.g., 24-48 hours) until the desired molecular weight is achieved.

-

The polymerization is terminated by the addition of an end-capping agent, such as 2-bromothiophene.

-

The crude polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

-

The final polymer is dried under vacuum.

-

Characterization:

The resulting polymer's molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

| Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| M2134A2 | 67,261 | 139,135 | 2.07 | [3] |

| M2134A1 | 34,151 | 77,337 | 2.26 | [3] |

| - | ~45,000 | - | 2.2 | [1] |

Application in Organic Solar Cells

This compound has been successfully employed as a polymer donor in both binary and ternary blend organic solar cells, demonstrating high power conversion efficiencies. It is typically blended with non-fullerene acceptors (NFAs) to form the photoactive layer of the device.

Device Fabrication

A common device architecture for OSCs utilizing this compound is the inverted structure.

Experimental Protocol: Organic Solar Cell Fabrication

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrate and annealed.

-

Active Layer Deposition: A solution of this compound and a suitable non-fullerene acceptor (e.g., ITIC-4F, Y6) in a solvent like chlorobenzene, often with an additive such as 1,8-diiodooctane (B1585395) (DIO), is spin-coated on top of the ETL in an inert atmosphere. The film is then typically annealed.

-

Hole Transport Layer (HTL) Deposition: A layer of molybdenum oxide (MoO3) is thermally evaporated onto the active layer.

-

Anode Deposition: Finally, a metal electrode (e.g., silver or aluminum) is thermally evaporated on top of the HTL to complete the device.

Photovoltaic Performance

The performance of this compound-based organic solar cells is highly dependent on the choice of the acceptor material and device engineering. A summary of reported performance metrics is provided below.

| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| ITIC-2F | - | - | - | >14 | [3] |

| ITIC-4F | - | - | - | 14.4 | [5] |

| BTP-eC9 (binary) | 0.86 | 26.2 | 76.5 | 17.2 | [6] |

| AITC (binary) | 1.09 | 14.0 | 72.6 | 11.1 | [6] |

| AITC:BTP-eC9 (ternary) | - | - | - | 19.1 (certified 18.9) | [6] |

| Y6:PC71BM (ternary) | 0.859 | 26.55 | 79.23 | 18.07 | [3] |

| ITIC | - | - | - | 13.74 | [6] |

Visualizations

Synthesis Pathway

Caption: Synthetic route of this compound via Stille polycondensation.

Organic Solar Cell Device Architecture

References

- 1. Designing organic photovoltaic polymer donors based on minimal changes to PM7: Exploring changes in morphology, energetic disorder, active layer thickness tolerance and mechanical robustness - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5- (1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] | 1415929-80-4 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

basic characterization techniques for PBDB-T-2Cl

An In-depth Technical Guide to the Basic Characterization of PBDB-T-2Cl

This guide provides a comprehensive overview of the fundamental techniques used to characterize this compound, a prominent polymer donor material in the field of organic photovoltaics. The content is tailored for researchers, scientists, and professionals involved in materials science and drug development, offering detailed experimental protocols and a summary of key material properties.

Optical Properties

The optical characteristics of this compound are crucial for its application in organic solar cells (OSCs), as they determine the material's ability to absorb light and generate excitons.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the light absorption range of this compound. The neat polymer film typically exhibits a broad absorption spectrum in the visible range, approximately from 450 nm to 690 nm.[1] This absorption profile is comparable to its widely studied fluorinated counterpart, PBDB-T-2F (also known as PM6).[2] Temperature-dependent absorption spectra can also be analyzed to understand aggregation properties in solution.[3]

Table 1: Optical Properties of this compound

| Property | Value | Technique |

| Absorption Range (Film) | ~450 - 690 nm | UV-Vis Spectroscopy |

| Optical Bandgap (Eg) | 1.79 eV | UV-Vis Spectroscopy |

| Max. Refractive Index (n) | 2.06 at 625 nm | Spectroscopic Ellipsometry |

| Max. Dielectric Constant (εr) | 4.1 at 635 nm | Spectroscopic Ellipsometry |

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation : Prepare a dilute solution of this compound in a suitable solvent such as chloroform (B151607) (CHCl₃) or chlorobenzene (B131634) (CB). The concentration is typically in the range of 10-20 µg/mL.

-

Thin Film Preparation : Dissolve this compound in a chosen solvent (e.g., chlorobenzene) at a higher concentration (e.g., 10 mg/mL). Spin-coat the solution onto a clean quartz or glass substrate. The spin-coating speed and time should be optimized to achieve the desired film thickness. Anneal the film if required to remove residual solvent and improve morphology.

-

Measurement : Place the prepared sample (in a cuvette for solution or the coated substrate for film) in the sample holder of a UV-Vis spectrophotometer.

-

Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).

-

Bandgap Calculation : The optical bandgap (Eg) can be estimated from the onset of the absorption edge (λonset) of the thin-film spectrum using the formula: Eg (eV) = 1240 / λonset (nm).

Electrochemical Properties

The electrochemical properties of this compound, specifically its frontier molecular orbital energy levels (HOMO and LUMO), are critical for determining the open-circuit voltage (VOC) and ensuring efficient charge transfer in a solar cell device.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard technique used to determine the HOMO and LUMO energy levels. By measuring the onset potentials for oxidation (Eox) and reduction (Ered), these energy levels can be calculated. For this compound, the relatively low HOMO level contributes to a higher VOC in devices.[2]

Table 2: Electrochemical Properties of this compound

| Property | Value | Technique |

| HOMO Level | -5.52 eV | Cyclic Voltammetry |

| LUMO Level | -3.57 eV | Cyclic Voltammetry |

| Electrochemical Bandgap | 1.95 eV | Cyclic Voltammetry |

Note: The LUMO level is often calculated from the HOMO level and the optical bandgap if a clear reduction peak is not observed.[4]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation : Prepare an electrolyte solution by dissolving a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an anhydrous solvent like acetonitrile (B52724) or a mixed solvent system.[5]

-

Working Electrode Preparation : Drop-cast or spin-coat a thin film of the this compound solution onto a glassy carbon working electrode.

-

Cell Assembly : Assemble a three-electrode electrochemical cell consisting of the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[5]

-

Measurement : Perform the CV measurement by scanning the potential. A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.

-

Data Analysis :

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

-

Calculate the HOMO and LUMO levels using empirical formulas relative to the ferrocene reference[6]:

-

EHOMO = -[Eox, onset - E1/2, Fc + 4.8] (eV)

-

ELUMO = -[Ered, onset - E1/2, Fc + 4.8] (eV)

-

-

Caption: Derivation of energy levels from experimental data.

Thermal Properties

Thermal analysis provides insight into the stability and phase behavior of the polymer at different temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA is used to determine the decomposition temperature (Td), indicating the thermal stability of the material. DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). Studies have indicated that this compound films are largely amorphous, with no reliable endothermic peaks associated with crystal melting observed in DSC traces.[7]

Experimental Protocol: TGA/DSC

-

Sample Preparation : Place a small, precisely weighed amount of the this compound sample (typically 3-10 mg) into an aluminum or platinum pan.

-

TGA Measurement : Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C). Record the weight loss as a function of temperature.

-

DSC Measurement : Place the sample pan and a reference pan in the DSC instrument. Heat and cool the sample at a controlled rate (e.g., 10 °C/min) for several cycles to observe thermal transitions.

Morphological Characterization

The morphology of the polymer film, both on the surface and in the bulk, significantly impacts device performance by influencing charge transport and recombination.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

AFM is used to probe the surface topography and phase separation of this compound films. Neat films of this compound can exhibit a very smooth surface with a root-mean-square (Rq) roughness of around 1.2 nm, and may show fiber-like aggregations.[8] TEM provides information about the bulk morphology and the nanostructure of polymer blends.[9][10]

Table 3: Morphological Properties of Neat this compound Film

| Property | Value | Technique |

| Surface Roughness (Rq) | ~1.2 nm | AFM |

| Surface Features | Fiber-like aggregations (~40-50 nm) | AFM |

Experimental Protocol: AFM/TEM

-

Sample Preparation : Prepare thin films on appropriate substrates (e.g., silicon for AFM, TEM grids for TEM) using the spin-coating method described previously.

-

AFM Imaging : Mount the sample on the AFM stage. Scan the surface in tapping mode to acquire both height and phase images, which reveal topography and material property variations, respectively.

-

TEM Imaging : For TEM, the film may need to be transferred from its growth substrate to a TEM grid. The sample is then imaged using a high-energy electron beam to reveal internal structural details.

Caption: Workflow for the basic characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [brilliantmatters.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Rise of Chlorinated Polymers in High-Efficiency Organic Solar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher power conversion efficiencies (PCEs) and improved stability in organic solar cells (OSCs) has led to significant innovations in materials science. Among these, the strategic incorporation of chlorine into the molecular structure of polymer donors and non-fullerene acceptors (NFAs) has emerged as a highly effective and cost-efficient strategy. This technical guide delves into the core principles, synthesis, device fabrication, and performance of chlorinated polymers in state-of-the-art OSCs, providing a comprehensive resource for researchers in the field.

The Impact of Chlorination on Polymer Properties

The introduction of chlorine atoms into the conjugated backbone of organic semiconductor materials imparts several beneficial properties that contribute to enhanced photovoltaic performance. This is primarily due to the unique electronic and steric characteristics of chlorine.

Electronic Effects

Chlorination significantly influences the electronic energy levels of polymers. As an electron-withdrawing group, chlorine effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[1] A deeper HOMO level in a donor polymer leads to a higher open-circuit voltage (Voc) in the resulting solar cell, a crucial factor for boosting overall efficiency.[2] Furthermore, the strong electron-withdrawing nature of chlorine can enhance the intramolecular charge transfer (ICT) effect within donor-acceptor (D-A) type polymers, leading to broader absorption spectra and increased short-circuit current density (Jsc).[3]

Morphological and Structural Effects

The larger atomic radius of chlorine compared to hydrogen or even fluorine can induce subtle yet significant changes in the molecular packing and thin-film morphology of the active layer. These steric effects can promote more ordered molecular stacking, including favorable "face-on" orientation of the polymer chains relative to the electrodes, which facilitates efficient charge transport.[3][4] Improved crystallinity and optimized phase separation between the donor and acceptor materials are often observed in blends containing chlorinated polymers, leading to reduced charge recombination and a higher fill factor (FF).[3][5]

High-Performance Chlorinated Polymers: A Quantitative Overview

The strategic use of chlorination has led to a new generation of polymer donors and acceptors that have pushed the boundaries of OSC performance. The following tables summarize the key performance parameters of some of the most successful chlorinated polymer-based OSCs reported in recent literature.

Chlorinated Polymer Donors

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| D18-Cl | Y6 | 0.857 | 26.21 | 77.0 | 17.21 | [6] |

| D18-Cl | N3 | 0.859 | 27.42 | 77.0 | 18.13 | [2] |

| PBDB-T-2Cl (PM7) | IT-4F | - | - | - | >14 | |

| This compound (PM7) | ITIC-2F | - | - | - | >14 | |

| PBT4T-Cl | PC71BM | - | - | - | 11.18 | [7] |

| PCBT4T-2OD | PC71BM | - | - | - | 8.21 | [8] |

Chlorinated Non-Fullerene Acceptors

| Donor | Chlorinated Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PM6 | F'-N2Cl | 0.927 | 20.31 | 74.68 | 14.13 | [9] |

| PM6 | YN-2Cl | - | - | - | 15.00 | [10] |

| D18 | L8-BO (with chlorinated ternary component) | - | - | - | 19.64 | [3] |

| PBDB-T | IPIC-4Cl | - | - | - | 13.4 | [11] |

Experimental Protocols

The successful implementation of chlorinated polymers in high-efficiency OSCs relies on precise control over their synthesis and the subsequent device fabrication process.

Synthesis of Chlorinated Polymers

The synthesis of chlorinated polymers often follows established protocols for conjugated polymer synthesis, with the key difference being the use of chlorinated monomers. Stille coupling is a commonly employed polymerization method.[1] The synthesis of chlorinated monomers is often more straightforward and cost-effective than their fluorinated counterparts, which is a significant advantage for commercial scalability.[12][13]

Example Synthesis Outline for a D-A Chlorinated Polymer:

-

Monomer Synthesis: Synthesize the chlorinated acceptor (A) and donor (D) monomers through appropriate organic reactions. For instance, the synthesis of a chlorinated benzothiadiazole (BT) unit.[4][8]

-

Stille Polymerization: The chlorinated monomer is then copolymerized with a stannylated donor monomer in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an inert solvent like toluene (B28343) or chlorobenzene (B131634) at elevated temperatures.[1]

-

Purification: The resulting polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[1]

-

Characterization: The final polymer is characterized by techniques such as ¹H NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and UV-Vis spectroscopy and cyclic voltammetry to determine its optical and electronic properties.

Organic Solar Cell Fabrication Protocol

The fabrication of high-performance OSCs is a multi-step process requiring a cleanroom environment and precise control over layer deposition. A typical inverted device architecture is described below.

Device Structure: ITO/PEDOT:PSS/Active Layer/Electron Transport Layer/Ag

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone for 15-20 minutes to improve the work function of the ITO.[14]

-

Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and then annealed at approximately 150 °C for 10-15 minutes in air.

-

Active Layer Deposition: The chlorinated polymer donor and the acceptor (e.g., a non-fullerene acceptor like Y6 or N3) are dissolved in a suitable solvent such as chloroform (B151607) or chlorobenzene, often with a small amount of an additive like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) to optimize the morphology.[15] The solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is then typically annealed at a specific temperature (e.g., 100-150 °C) to optimize the active layer morphology.

-

Electron Transport Layer (ETL) Deposition: A thin layer of an electron-transporting material, such as a perylene (B46583) diimide derivative (e.g., PDIN) dissolved in methanol, is spin-coated on top of the active layer.

-

Cathode Deposition: Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated OSCs is evaluated under standard testing conditions.

-

Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under a solar simulator with AM 1.5G illumination at 100 mW/cm². From these curves, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.[12]

-

External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.[1]

-

Morphology Characterization: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to investigate the surface topography and bulk morphology of the active layer blend films.[1]

Visualizing the Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate the key concepts and processes discussed in this guide.

Caption: The multifaceted impact of chlorination on polymer properties and OSC performance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Investigating the active layer thickness dependence of non-fullerene organic solar cells based on PM7 derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. anl.gov [anl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. π-Extended chlorinated non-fullerene acceptors for achieving high performance organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. π-Extension and chlorination of non-fullerene acceptors enable more readily processable and sustainable high-performance organic solar cells (Journal Article) | OSTI.GOV [osti.gov]

- 11. Organic Solar Cells Parameters Extraction and Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-hub.nrel.gov [research-hub.nrel.gov]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

- 15. ossila.com [ossila.com]

Technical Guide: PBDB-T-2Cl for Research and Development

An In-depth Overview of Material Properties, Safety Protocols, and Experimental Procedures

This technical guide provides comprehensive information on the material properties, safety data, and common experimental protocols for PBDB-T-2Cl (also known as PM7), a chlorinated polymer donor material widely used in high-performance organic solar cells (PSCs). This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are working with or considering the use of this compound.

Material Identification and Properties

This compound is a conjugated polymer belonging to the benzodithiophene (BDT) family. Its chemical structure is designed to achieve favorable electronic and physical properties for use as an electron donor in organic photovoltaic (OPV) devices.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the material's performance in electronic devices and for determining appropriate processing and handling conditions.

| Property | Value | Source(s) |

| Full Chemical Name | Poly[[4,8-bis[5-(2-ethylhexyl)-4-chloro-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-1,3-diyl]-2,5-thiophenediyl] | [1] |

| Synonyms | PM7, PCE14, PBDB-T-Cl, OS0139 | [1][2] |

| CAS Number | 2239295-71-5 | [1] |

| Chemical Formula | (C₆₈H₇₆Cl₂O₂S₈)n | [1] |

| Appearance | Black flake or threadlike solid | [3] |

| Solubility | Soluble in Chloroform, Chlorobenzene, o-Dichlorobenzene, Xylene | [1] |

| HOMO Energy Level | -5.52 eV | [1] |

| LUMO Energy Level | -3.57 eV | [1] |

| Optical Band Gap | 1.79 eV | [1] |

| Molecular Weight (Mw) | 70 - 100 kg/mol | [1] |

Material Safety Data

While a complete, official Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing, the following sections compile available safety data and provide general safety guidelines based on the material's classification. Users must consult the specific SDS provided by their supplier before handling this material.

Hazard Identification

Based on supplier information, this compound is classified as follows:

| Classification | Code/Value | Description | Source |

| Storage Class | 11 | Combustible Solids | |

| Water Hazard Class | WGK 3 | Severely hazardous to water |

GHS Hazard and Precautionary Statements:

As a specific GHS classification is not available, researchers should handle this compound as a potentially hazardous chemical. The following general GHS statements for solid chemical compounds should be considered as a minimum precaution.

-

Potential Hazard Statements (Assumed):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

General Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

First-Aid Measures

In case of exposure, follow these general first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are crucial to maintain the material's integrity and ensure laboratory safety.

| Aspect | Protocol |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). Take precautionary measures against static discharge as it is a combustible solid. |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. The material is classified as a combustible solid (Storage Class 11). Keep away from heat, sparks, and open flames. |

| Incompatible Materials | Strong oxidizing agents. |

Personal Protective Equipment (PPE)

The following PPE should be worn as a minimum requirement when handling this compound.

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. Ensure proper ventilation, such as working within a certified chemical fume hood. |

Experimental Protocols

This compound is predominantly used as a donor material in the active layer of organic solar cells. The following section details a typical experimental procedure for fabricating a device.

Solution Preparation

The active layer solution is typically a blend of this compound as the donor and a non-fullerene acceptor (NFA).

| Parameter | Typical Value / Method | Source(s) |

| Solvent | Chlorobenzene | [2] |

| Concentration | 20 mg/mL (total solids) | [2] |

| Blend Ratio | 1:1 (this compound : NFA, e.g., ITIC-2F) | [2] |

| Additive | 1% 1,8-Diiodooctane (DIO) | [2] |

| Method | Dissolve materials in the solvent, typically by stirring overnight at a slightly elevated temperature (e.g., 40-60°C) in an inert atmosphere (e.g., a glovebox). |

Device Fabrication Workflow

A common architecture for a high-performance solar cell using this compound is the inverted device structure. The fabrication process involves the sequential deposition of several layers onto a substrate.

Mandatory Visualizations

Logical Relationship: Safety and Handling Protocol

This diagram outlines the decision-making process for safely handling this compound in a laboratory setting, from preparation to emergency response.

References

- 1. This compound [brilliantmatters.com]

- 2. ossila.com [ossila.com]

- 3. This compound, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. msds.nipissingu.ca [msds.nipissingu.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

An In-depth Technical Guide to PBDB-T-2Cl: A Prominent Donor Material for High-Efficiency Organic Solar Cells

Introduction

PBDB-T-2Cl, also known by its synonym PM7, is a high-performance conjugated polymer that has emerged as a leading electron donor material in the field of organic photovoltaics (OPVs).[1][2] Its chemical structure, a derivative of the PBDB-T polymer family, is specifically engineered to optimize the electronic and morphological properties of the active layer in organic solar cells. The introduction of chlorine atoms onto the benzodithiophene (BDT) backbone is a key modification that results in a deeper Highest Occupied Molecular Orbital (HOMO) energy level compared to its fluorinated counterpart, PBDB-T-2F.[2] This characteristic is instrumental in achieving higher open-circuit voltages (Voc) in solar cell devices, contributing to significant improvements in overall power conversion efficiency (PCE).[1] this compound has been successfully paired with various non-fullerene acceptors (NFAs) to fabricate devices with PCEs exceeding 14% and even reaching up to 18% in more complex blend systems.[1][2]

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing a quantitative overview of its key characteristics.

| Property | Value |

| Full Chemical Name | Poly[[4,8-bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]-2,5-thiophenediyl] |

| Synonym | PM7 |

| CAS Number | 2239295-71-5 |

| Chemical Formula | (C68H76Cl2O2S8)n |

| Molecular Weight (Mw) | 70 - 139 kg/mol |

| HOMO Energy Level | -5.52 eV |

| LUMO Energy Level | -3.57 eV |

| Optical Bandgap | 1.79 eV |

| Solubility | Soluble in chloroform, chlorobenzene (B131634), o-dichlorobenzene (o-DCB), and xylene.[1] |

Chemical Structure and Synthesis Overview

The molecular structure of this compound is a critical factor in its performance. The chlorination of the thiophene (B33073) side groups on the benzodithiophene (BDT) unit is a key feature.

The synthesis of this compound involves the copolymerization of its constituent monomers. Notably, the synthesis of the chlorinated monomer is significantly more straightforward and cost-effective compared to the multi-step process required for its fluorinated analog, making this compound an attractive material for scalable production.[3][4]

Performance in Organic Solar Cells

This compound has demonstrated exceptional performance as a donor material when blended with various non-fullerene acceptors. The resulting devices exhibit high power conversion efficiencies, driven by favorable charge transport and reduced voltage loss.

| Acceptor(s) | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| ITIC-4F | Inverted | N/A | N/A | N/A | 14.4 |

| ITIC-2F | Inverted | N/A | N/A | N/A | >14 |

| IDTT-Cl-2F | N/A | N/A | 19.2 | N/A | 13.30 |

| Y6 & PC71BM (Mixed) | Inverted | 0.859 | 26.55 | 79.23 | 18.07 |

Note: N/A indicates data not available in the provided search results.

The high performance, particularly the high Fill Factor (FF) and Short-circuit Current Density (Jsc) in mixed-acceptor systems, highlights the material's excellent compatibility and morphological properties.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are typical experimental protocols for the synthesis and fabrication of devices using this compound.

Synthesis of Chlorinated Monomer

The synthetic route for the chlorinated monomer precursor of this compound is a relatively efficient one-step reaction.[3][4] While specific reagent quantities and reaction conditions are detailed in the primary literature, the general approach involves the direct chlorination of the thiophene side chains on the BDT core structure. This contrasts with the more complex, four-step synthesis required for the fluorinated monomer.[4]

Organic Solar Cell Fabrication Protocol

A common device architecture for high-efficiency cells using this compound is the inverted structure. A typical fabrication process is outlined below.

1. Substrate Preparation:

-

Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the surface wettability and work function.

2. Electron Transport Layer (ETL) Deposition:

-

A thin layer (approx. 30 nm) of zinc oxide (ZnO) nanoparticle solution is spin-coated onto the ITO substrate.[2]

-

The ZnO layer is then annealed at a specified temperature (e.g., 150-200 °C) in air.

3. Active Layer Preparation and Deposition:

-

This compound (donor) and an appropriate acceptor (e.g., ITIC-2F) are dissolved in a solvent like chlorobenzene at a specific concentration (e.g., 20 mg/ml) and blend ratio (e.g., 1:1).[2]

-

A processing additive, such as 1% 1,8-Diiodooctane (DIO), is often included to optimize the blend morphology.[2]

-

The solution is typically stirred at an elevated temperature (e.g., 60 °C) for several hours to ensure complete dissolution.[5]

-

The active layer solution is then spin-coated onto the ZnO layer in an inert (e.g., nitrogen-filled) glovebox to achieve a desired thickness (e.g., 100 nm).[2]

-

The film is subsequently annealed at a specific temperature to optimize morphology.

4. Hole Transport Layer (HTL) Deposition:

-

A thin layer (approx. 10 nm) of Molybdenum(VI) oxide (MoO3) is deposited via thermal evaporation under high vacuum.[2]

5. Top Electrode Deposition:

-

Finally, a metal top electrode (e.g., 100 nm of Aluminum or Silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.[2]

References

Methodological & Application

Application Notes and Protocols for the Fabrication of High-Efficiency Organic Solar Cells based on PBDB-T-2Cl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication of organic solar cells (OSCs) utilizing the donor polymer PBDB-T-2Cl. The following sections outline the necessary materials, equipment, and step-by-step procedures for constructing efficient photovoltaic devices.

Device Architecture and Materials

A common and effective device architecture for this compound based organic solar cells is the inverted structure:

ITO / PEDOT:PSS / this compound:Acceptor / PFN-Br / Ag

| Layer | Material | Function |

| Substrate | Indium Tin Oxide (ITO) coated glass | Transparent Anode |

| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Hole transport and electron blocking |

| Active Layer | This compound : Non-Fullerene Acceptor (e.g., IT-4F, Y6) | Light absorption and charge generation |

| Electron Transport Layer (ETL) | Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN-Br) | Electron transport and hole blocking |

| Cathode | Silver (Ag) or Aluminum (Al) | Electron collection |

Experimental Protocols

Substrate Cleaning

Proper cleaning of the ITO substrate is crucial for device performance. The following is a standard cleaning procedure:

-

Detergent Wash: Sonicate the ITO substrates in a solution of deionized water and detergent (e.g., Hellmanex) for 15-20 minutes.

-

Deionized Water Rinse: Rinse the substrates thoroughly with deionized water.

-

Acetone (B3395972) Sonicate: Sonicate the substrates in acetone for 15-20 minutes.

-

Isopropanol (B130326) Sonicate: Sonicate the substrates in isopropanol for 15-20 minutes.

-

Drying: Dry the substrates with a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before use, treat the substrates with UV-ozone for 15-20 minutes to improve the surface wettability and work function.

Hole Transport Layer (HTL) Deposition

A filtered PEDOT:PSS solution is deposited via spin-coating:

-

Filtering: Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm filter.

-

Spin-Coating: Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate. A typical spin-coating speed is 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

-

Annealing: Anneal the PEDOT:PSS coated substrates on a hotplate at 120-150°C for 10-15 minutes in air.

Active Layer Deposition

The active layer is a blend of the donor polymer this compound and a suitable non-fullerene acceptor.

-

Solution Preparation:

-

Dissolve this compound and the acceptor (e.g., IT-4F or Y6) in a suitable solvent such as chloroform (B151607) (CF) or chlorobenzene (B131634) (CB).

-

A common total concentration is 16-20 mg/mL.

-

The donor:acceptor weight ratio is typically optimized, with common ratios being 1:1 or 1:1.2.

-

An additive, such as 0.5% (v/v) 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), is often used to optimize the blend morphology.

-

Stir the solution at room temperature or a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.

-

-

Spin-Coating:

-

Transfer the substrates with the dried PEDOT:PSS layer into a nitrogen-filled glovebox.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer. A typical spin speed is around 3000 rpm for 30-60 seconds.

-

-

Annealing:

-

Anneal the active layer film at a temperature between 90°C and 110°C for 5-10 minutes. This step is critical for optimizing the morphology and performance of the device.

-

Electron Transport Layer (ETL) and Cathode Deposition

-

ETL Deposition:

-

Prepare a dilute solution of PFN-Br in methanol (B129727) (e.g., 0.5 mg/mL).

-

Spin-coat the PFN-Br solution on top of the active layer at a high speed (e.g., 4000-5000 rpm) for 30 seconds. This results in a very thin interlayer that aids in electron extraction.

-

-

Cathode Deposition:

-

Transfer the substrates into a thermal evaporator with a base pressure of less than 1x10⁻⁶ Torr.

-

Deposit a layer of Silver (Ag) or Aluminum (Al) with a thickness of 80-100 nm. The deposition rate should be carefully controlled, typically starting slow (e.g., 0.1-0.2 Å/s) and then increasing.

-

Data Presentation: Typical Fabrication Parameters

The following tables summarize the quantitative data for the fabrication of this compound based organic solar cells.

Table 1: Solution Preparation Parameters

| Parameter | Value | Notes |

| Donor Material | This compound | |

| Acceptor Material | IT-4F, Y6, or other suitable acceptor | |

| Donor:Acceptor Ratio (w/w) | 1:1 to 1:1.2 | Optimization may be required |

| Total Concentration | 16 - 20 mg/mL | In Chloroform or Chlorobenzene |

| Additive | 0.5% (v/v) DIO or CN | Added to the active layer solution |

| Stirring Time | 2-4 hours | At room temperature or ~40-50°C |

Table 2: Deposition and Annealing Parameters

| Layer | Deposition Method | Spin Speed (rpm) | Annealing Temperature (°C) | Annealing Time (min) |

| PEDOT:PSS | Spin-Coating | 3000 - 4000 | 120 - 150 | 10 - 15 |

| Active Layer | Spin-Coating | ~3000 | 90 - 110 | 5 - 10 |

| PFN-Br | Spin-Coating | 4000 - 5000 | N/A | N/A |

| Cathode (Ag) | Thermal Evaporation | N/A | N/A | N/A |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the fabrication of a this compound based organic solar cell.

Application Notes and Protocols for Solution Processing of PBDB-T-2Cl Thin Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution processing of PBDB-T-2Cl thin films, a chlorinated polymer donor material widely used in high-efficiency organic photovoltaics (OPVs). The following sections outline standard procedures for solution preparation, thin film deposition, and post-processing treatments, along with the resulting device performance metrics.

Overview of this compound

This compound is a promising polymer donor for organic solar cells due to its favorable optoelectronic properties and its potential for achieving high power conversion efficiencies (PCEs) of over 14%.[1][2] Its chemical structure allows for effective light absorption and efficient charge transport when blended with suitable acceptor materials. The solution processing of this compound is a critical step in device fabrication, as the morphology of the active layer significantly influences device performance.

Experimental Protocols

Materials and Solution Preparation

The active layer is typically a bulk heterojunction (BHJ) blend of this compound as the electron donor and a suitable electron acceptor (e.g., a non-fullerene acceptor like ITIC-F or a fullerene derivative like PCBM).

Protocol 1: Standard this compound:Acceptor Solution

-

Materials :

-

Donor: this compound

-

Acceptor: e.g., ITIC-F, PCBM

-